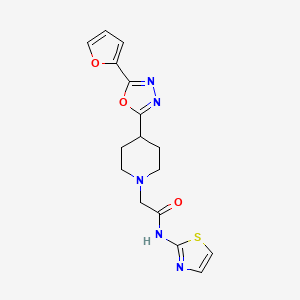

![molecular formula C22H12BrClN2O2S B2727724 3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one CAS No. 939888-55-8](/img/structure/B2727724.png)

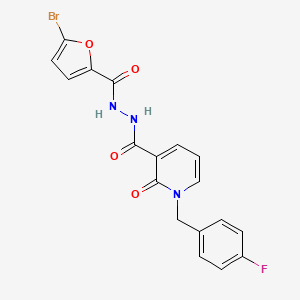

3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a thiophene ring . It also contains bromo, chloro, and hydroxy substituents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling . Another method could involve the catalytic protodeboronation of pinacol boronic esters .科学的研究の応用

Synthetic Methodologies

Research into the synthesis of heterocyclic compounds, particularly those involving cross-coupling reactions, is highly relevant. For instance, the palladium-catalyzed cross-coupling of pyridylmagnesium chlorides with heteroaromatic halides allows the synthesis of phenyl- and thienylpyridines, showcasing a method that could potentially be applied to the synthesis or modification of the target compound (Bonnet et al., 2002). Additionally, the direct halogenation of thieno[2,3-b]pyridine, leading to derivatives by means of elemental halogen, suggests avenues for functionalizing similar backbones (Klemm et al., 1974).

Biological Applications

The interaction of metal complexes with DNA and their cytotoxicity towards cancer cells present another area of potential application. Rhenium(I) complexes, including those with pyridine derivatives, have been studied for their DNA binding capabilities and cytotoxic nature against cancer cell lines, offering a perspective on how the compound might be used in medicinal chemistry (Varma et al., 2020).

Catalysis and Material Science

Compounds with pyridine and thienopyridine moieties have also found applications in catalysis and material science. The synthesis and biological evaluation of acyclic pyridine C-nucleosides illustrate the potential of pyridine derivatives in developing new materials or catalysts with specific functionalities (Hemel et al., 1994).

特性

IUPAC Name |

5-bromo-13-(4-chlorophenyl)-6-hydroxy-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12BrClN2O2S/c23-17-19(27)20-18(26-21(17)28)16-14(11-6-8-13(24)9-7-11)10-15(25-22(16)29-20)12-4-2-1-3-5-12/h1-10H,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUPAJODPCFXDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C5=C(S3)C(=C(C(=O)N5)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2727642.png)

![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2727644.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2727645.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2727647.png)

![(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2727650.png)

![(3-Fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2727651.png)

![N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727654.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid](/img/structure/B2727655.png)